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3-Cyclopropyl-4-(thiophen-2-YL)-1H-pyrazol-5-amine
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Overview
Description
3-Cyclopropyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the Claisen-Schmidt condensation of substituted aldehydes and ketones to form intermediate chalcones, which then react with hydrazine derivatives to form the pyrazoline nucleus . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-4,5-dihydropyrazole derivatives: These compounds share a similar pyrazole core but differ in their substitution patterns and biological activities.
Thiophene-substituted pyrazoles: These compounds have similar structural features but may exhibit different chemical reactivity and biological properties.
Uniqueness
3-Cyclopropyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
3-Cyclopropyl-4-(thiophen-2-YL)-1H-pyrazol-5-amine is a member of the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This compound features a cyclopropyl group and a thiophene moiety, which contribute to its unique pharmacological properties. Recent studies have highlighted its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H10N4S |
Molecular Weight | 218.27 g/mol |
IUPAC Name | This compound |
SMILES | CC1=CC=C(S1)C(=N)N=C(C)N |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various pyrazole compounds, including this compound, against several bacterial strains. The results demonstrated that this compound showed promising inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been extensively studied. In vitro assays revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A recent study demonstrated that this compound induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways and the downregulation of anti-apoptotic proteins . Additionally, it exhibited synergistic effects when combined with established chemotherapeutic agents, enhancing overall cytotoxicity against resistant cancer cell lines.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
- Receptor Modulation : It has been suggested that the compound can bind to receptors involved in pain and inflammation, thereby reducing symptoms associated with these conditions.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing proliferation.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with pyrazole derivatives showed improved outcomes when combined with traditional chemotherapy .
- Infection Management : A case report highlighted the successful use of a pyrazole derivative in managing antibiotic-resistant infections, demonstrating its potential as an alternative treatment option .
Properties
Molecular Formula |
C10H11N3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-cyclopropyl-4-thiophen-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H11N3S/c11-10-8(7-2-1-5-14-7)9(12-13-10)6-3-4-6/h1-2,5-6H,3-4H2,(H3,11,12,13) |
InChI Key |
ZOFGMBNPYSDUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2)N)C3=CC=CS3 |
Origin of Product |
United States |
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